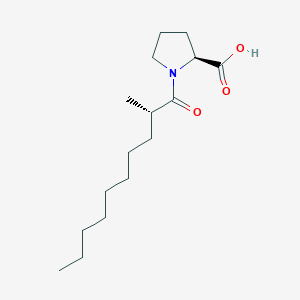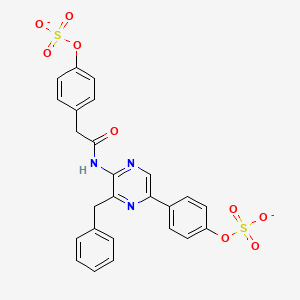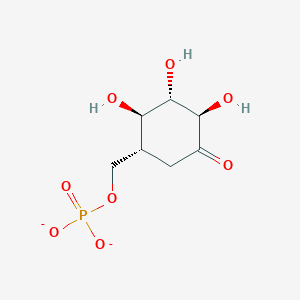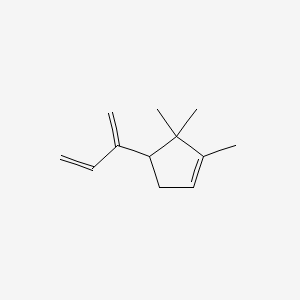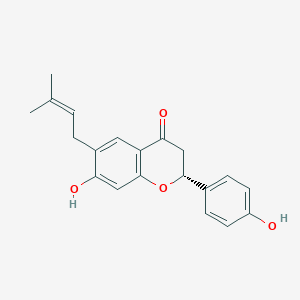
(2R)-7-hydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-7-hydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one is a natural product found in Lespedeza floribunda, Cullen corylifolium, and Lespedeza cyrtobotrya with data available.
Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been synthesized through methods like C-prenylation and aldol condensation, starting from benzaldehyde and 4-hydroxybenzaldehyde, as shown in the first total synthesis of nematicidal prenylated flavanones (Yang et al., 2009).
- The synthesis process of this compound also involves the use of 2-methylbut-2-enyl(diphenyl)silyl groups, demonstrating its chemical versatility (Fleming & Winter, 1993).
Biological Activity and Applications
- This compound, along with others, has shown good binding affinity for human opioid or cannabinoid receptors, highlighting its potential in psychoactive studies (Gao et al., 2011).
- Studies have also found that compounds like 7-hydroxy-6-(3-methylbut-2-enyl)-2H-chromen-2-one exhibit excellent α-glucosidase inhibition activity, suggesting its application in diabetes treatment (Luo et al., 2012).
Chemical Modifications and Derivatives
- The compound's structural analogs and derivatives have been synthesized to verify the structures of other natural products, demonstrating its importance in natural product chemistry (Parmar et al., 1990).
- Research has also been conducted on the absolute configuration and stereochemistry of similar compounds, which is crucial for understanding their biological activity (Christian et al., 2012).
properties
Molecular Formula |
C20H20O4 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(2R)-7-hydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C20H20O4/c1-12(2)3-4-14-9-16-18(23)11-19(24-20(16)10-17(14)22)13-5-7-15(21)8-6-13/h3,5-10,19,21-22H,4,11H2,1-2H3/t19-/m1/s1 |
InChI Key |
OAUREGNZECGNQS-LJQANCHMSA-N |
Isomeric SMILES |
CC(=CCC1=CC2=C(C=C1O)O[C@H](CC2=O)C3=CC=C(C=C3)O)C |
SMILES |
CC(=CCC1=CC2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)C |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)C |
synonyms |
bavachin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




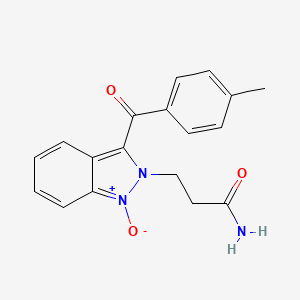
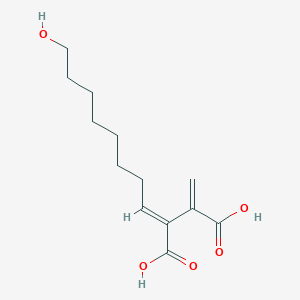
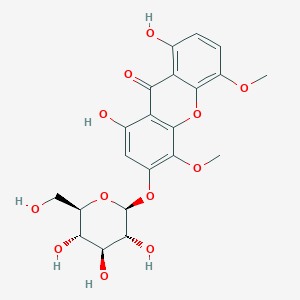
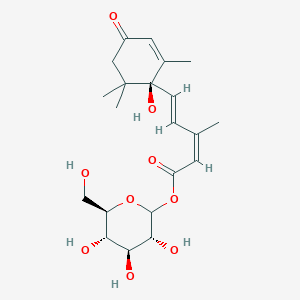
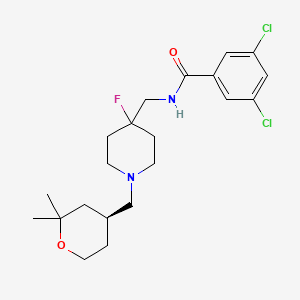
![N-[3-[2,6-Dibromo-4-(2-aminoethyl)phenoxy]propyl]oxamide](/img/structure/B1265284.png)
